molecular formula C17H16N2OS2 B6477708 3-(2-{[2,2'-bithiophene]-5-yl}ethyl)-1-phenylurea CAS No. 2640822-29-1

3-(2-{[2,2'-bithiophene]-5-yl}ethyl)-1-phenylurea

Cat. No.: B6477708
CAS No.: 2640822-29-1
M. Wt: 328.5 g/mol
InChI Key: FOWHPSHLYIPHIL-UHFFFAOYSA-N
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Description

3-(2-{[2,2’-bithiophene]-5-yl}ethyl)-1-phenylurea is an organic compound that features a bithiophene core, which is a common motif in organic electronics due to its excellent electronic properties

Properties

IUPAC Name

1-phenyl-3-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS2/c20-17(19-13-5-2-1-3-6-13)18-11-10-14-8-9-16(22-14)15-7-4-12-21-15/h1-9,12H,10-11H2,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOWHPSHLYIPHIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NCCC2=CC=C(S2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

3-(2-{[2,2’-bithiophene]-5-yl}ethyl)-1-phenylurea can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings can yield sulfoxides or sulfones, while reduction can lead to the formation of thiol derivatives .

Scientific Research Applications

3-(2-{[2,2’-bithiophene]-5-yl}ethyl)-1-phenylurea has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-{[2,2’-bithiophene]-5-yl}ethyl)-1-phenylurea involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-{[2,2’-bithiophene]-5-yl}ethyl)-1-phenylurea is unique due to its combination of a bithiophene core with an ethyl and phenylurea group, which imparts distinct electronic and chemical properties. This makes it particularly valuable in applications requiring specific electronic characteristics and reactivity .

Biological Activity

3-(2-{[2,2'-bithiophene]-5-yl}ethyl)-1-phenylurea is an organic compound notable for its unique structure that incorporates a bithiophene core, which is widely recognized for its electronic properties. This compound has garnered attention in various fields, including medicinal chemistry and materials science, due to its potential biological activities.

  • Molecular Formula : C17H16N2OS2
  • Molecular Weight : 328.4517 g/mol
  • CAS Number : 2640822-29-1
  • Structure : The compound features a urea moiety linked to a bithiophene unit via an ethyl chain and a phenyl group.

Synthesis

The synthesis of this compound typically involves cross-coupling reactions, particularly the Suzuki-Miyaura coupling method. This process generally requires:

  • Reagents : Palladium catalyst (e.g., Pd(PPh3)4), potassium carbonate as a base, and solvents like toluene or DMF.
  • Conditions : Elevated temperatures under an inert atmosphere to ensure optimal yield and purity.

Anticancer Properties

Research indicates that compounds with similar structural motifs show promising anticancer activities. For instance, studies on related urea derivatives have demonstrated significant antiproliferative effects against various cancer cell lines, including:

  • Breast Cancer (MDA-MB-231) : IC50 values indicating moderate to high efficacy.
  • Liver Cancer (SK-Hep-1) : Compounds exhibited notable cytotoxicity.

Table 1: Anticancer Activity of Related Urea Derivatives

Compound NameCell LineIC50 (µM)
This compoundMDA-MB-231TBD
Urea Derivative ASK-Hep-10.004
Urea Derivative BNUGC-3TBD

Antimicrobial Activity

The biological activity of this compound also extends to antimicrobial effects. Similar compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria:

  • Minimum Inhibitory Concentration (MIC) values have been reported in studies for various pathogens.

Table 2: Antimicrobial Activity of Related Compounds

Compound NamePathogenMIC (µg/mL)
Urea Derivative CStaphylococcus aureus0.06
Urea Derivative DEscherichia coliTBD

The mechanism by which this compound exerts its biological effects may involve:

  • Interaction with Enzymes/Receptors : The bithiophene unit can engage in π-π interactions with aromatic residues in proteins, while the urea moiety may form hydrogen bonds with amino acid side chains.

Case Studies

In a study examining the structure-activity relationship (SAR) of similar compounds, it was found that modifications to the phenyl or bithiophene groups significantly influenced biological activity. For example:

  • Substituted phenyl groups enhanced anticancer activity in specific cell lines.

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